molecular formula C12H16N2O3 B14799115 Methyl 2-(2-aminoacetamido)-3-phenylpropanoate

Methyl 2-(2-aminoacetamido)-3-phenylpropanoate

Cat. No.: B14799115
M. Wt: 236.27 g/mol
InChI Key: LOHWRQWKFFFEOG-UHFFFAOYSA-N
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Description

Methyl glycyl-L-phenylalaninate is a compound derived from the amino acid L-phenylalanine It is an ester formed by the reaction of methyl glycinate with L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl glycyl-L-phenylalaninate can be synthesized through a series of chemical reactions involving the esterification of L-phenylalanine with methyl glycinate. The typical synthetic route involves:

    Esterification: L-phenylalanine is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl L-phenylalaninate.

    Amidation: The methyl L-phenylalaninate is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form methyl glycyl-L-phenylalaninate.

Industrial Production Methods

Industrial production of methyl glycyl-L-phenylalaninate typically involves large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl glycyl-L-phenylalaninate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl glycyl-L-phenylalaninate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein synthesis and enzyme inhibition.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl glycyl-L-phenylalaninate involves its interaction with biological molecules such as proteins and enzymes. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The molecular targets and pathways involved include:

    Enzyme Inhibition: Inhibits enzymes involved in amino acid metabolism.

    Protein Synthesis: Participates in the synthesis of proteins by acting as a substrate for peptide bond formation.

Comparison with Similar Compounds

Methyl glycyl-L-phenylalaninate can be compared with other similar compounds such as:

    Methyl L-phenylalaninate: Similar in structure but lacks the glycyl group.

    Glycyl-L-phenylalanine: Similar in structure but lacks the methyl ester group.

Uniqueness

Methyl glycyl-L-phenylalaninate is unique due to its combined ester and amide functionalities, which provide it with distinct chemical and biological properties compared to its analogs.

Similar Compounds

  • Methyl L-phenylalaninate
  • Glycyl-L-phenylalanine
  • L-phenylalanine methyl ester

Properties

IUPAC Name

methyl 2-[(2-aminoacetyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-17-12(16)10(14-11(15)8-13)7-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHWRQWKFFFEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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